molecular formula C13H18N2O3 B1660695 tert-Butyl 2-(4-methylbenzoyl)hydrazine-1-carboxylate CAS No. 820209-69-6

tert-Butyl 2-(4-methylbenzoyl)hydrazine-1-carboxylate

Cat. No.: B1660695
CAS No.: 820209-69-6
M. Wt: 250.29 g/mol
InChI Key: IYWBLEISSGBHPS-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(4-methylbenzoyl)hydrazine-1-carboxylate is a chemical compound belonging to the class of hydrazinecarboxylates. It is a white crystalline powder with a molecular weight of 287.36 g/mol.

Preparation Methods

The synthesis of tert-Butyl 2-(4-methylbenzoyl)hydrazine-1-carboxylate typically involves the reaction of tert-butyl hydrazine with 4-methylbenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Tert-Butyl 2-(4-methylbenzoyl)hydrazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the benzoyl group is replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives .

Scientific Research Applications

Tert-Butyl 2-(4-methylbenzoyl)hydrazine-1-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-methylbenzoyl)hydrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Tert-Butyl 2-(4-methylbenzoyl)hydrazine-1-carboxylate can be compared with other similar compounds, such as:

    Tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: This compound has a similar tert-butyl group but differs in its piperazine ring structure.

    Tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: This compound also contains a tert-butyl group and a hydrazine moiety but has a different overall structure.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

tert-butyl N-[(4-methylbenzoyl)amino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-9-5-7-10(8-6-9)11(16)14-15-12(17)18-13(2,3)4/h5-8H,1-4H3,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWBLEISSGBHPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90514565
Record name tert-Butyl 2-(4-methylbenzoyl)hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

820209-69-6
Record name tert-Butyl 2-(4-methylbenzoyl)hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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